molecular formula C12H11NO4 B1317379 (5-(2,3-Dihydro-1,4-benzodioxin-6-YL)-3-isoxazolyl)methanol CAS No. 763109-37-1

(5-(2,3-Dihydro-1,4-benzodioxin-6-YL)-3-isoxazolyl)methanol

Cat. No.: B1317379
CAS No.: 763109-37-1
M. Wt: 233.22 g/mol
InChI Key: QNKJCCWGHUHDOS-UHFFFAOYSA-N
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Description

(5-(2,3-Dihydro-1,4-benzodioxin-6-YL)-3-isoxazolyl)methanol is a chemical compound that features a unique structure combining a benzodioxin ring and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(2,3-Dihydro-1,4-benzodioxin-6-YL)-3-isoxazolyl)methanol typically involves the formation of the isoxazole ring followed by the introduction of the benzodioxin moiety. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the isoxazole ring, followed by coupling with a benzodioxin derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and specific solvents to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(5-(2,3-Dihydro-1,4-benzodioxin-6-YL)-3-isoxazolyl)methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

(5-(2,3-Dihydro-1,4-benzodioxin-6-YL)-3-isoxazolyl)methanol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies.

    Industry: It can be used in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • (5-(2,3-Dihydro-1,4-benzodioxin-6-YL)-3-isoxazolyl)ethanol
  • (5-(2,3-Dihydro-1,4-benzodioxin-6-YL)-3-isoxazolyl)propane

Uniqueness

(5-(2,3-Dihydro-1,4-benzodioxin-6-YL)-3-isoxazolyl)methanol is unique due to its specific combination of a benzodioxin ring and an isoxazole ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c14-7-9-6-11(17-13-9)8-1-2-10-12(5-8)16-4-3-15-10/h1-2,5-6,14H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNKJCCWGHUHDOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90586429
Record name [5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

763109-37-1
Record name [5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-ISOXAZOLYL)METHANOL
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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